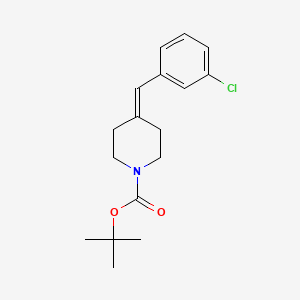

Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate

Description

Propriétés

Formule moléculaire |

C17H22ClNO2 |

|---|---|

Poids moléculaire |

307.8 g/mol |

Nom IUPAC |

tert-butyl 4-[(3-chlorophenyl)methylidene]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H22ClNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,11-12H,7-10H2,1-3H3 |

Clé InChI |

NMTXWPZZCKHLGE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)Cl)CC1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 4-(3-chlorobenzylidène)pipéridine-1-carboxylate de tert-butyle implique généralement la réaction de dérivés de la pipéridine avec des composés chlorobenzylidènes dans des conditions spécifiques. Une méthode courante implique la condensation de la 4-pipéridone avec le 3-chlorobenzaldéhyde en présence d'une base, suivie de la protection du produit résultant avec du chloroformate de tert-butyle. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou le toluène et de catalyseurs comme la triéthylamine .

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, employant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante. L'utilisation de techniques de purification avancées telles que la chromatographie sur colonne et la recristallisation est courante pour atteindre les spécifications de produit souhaitées .

Analyse Des Réactions Chimiques

Condensation Reaction

The compound is synthesized via a Schiff base formation between a piperidine derivative and 3-chlorobenzaldehyde. Key parameters include:

| Reagents/Conditions | Role | Outcome |

|---|---|---|

| 3-Chlorobenzaldehyde | Electrophilic carbonyl source | Forms imine bond (C=N) with piperidine amine |

| Triethylamine (TEA) | Base catalyst | Facilitates deprotonation and imine formation |

| Dichloromethane (DCM) or ethanol | Solvent | Optimizes reaction kinetics |

| Reaction time: 4–24 hours | - | Achieves 60–85% yield (estimated) |

The reaction proceeds under mild reflux conditions (~40–60°C), with the tert-butyl carboxylate group remaining intact due to its steric protection.

Hydrolysis Reactions

The tert-butyl ester moiety undergoes acid-catalyzed hydrolysis :

Carboxylate Deprotection

| Reagents/Conditions | Products |

|---|---|

| Trifluoroacetic acid (TFA, 10% v/v) | Piperidine-1-carboxylic acid intermediate |

| Dichloromethane (DCM) | Removes tert-butyl group (Boc) |

This step is critical for generating reactive intermediates for further derivatization (e.g., amide coupling) .

Imine Hydrolysis

| Reagents/Conditions | Products |

|---|---|

| Aqueous HCl (1–2 M) | 3-Chlorobenzaldehyde + piperidine amine |

| Room temperature, 1–2 hours | Quantifies imine stability |

The chlorobenzylidene group shows moderate stability in acidic media, with full hydrolysis requiring prolonged exposure.

Hydrogenation Reactions

The C=N bond undergoes catalytic hydrogenation :

| Reagents/Conditions | Products | Selectivity |

|---|---|---|

| H₂ (1–3 atm), Pd/C (10% w/w) | Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate | Full reduction of imine |

| Ethanol, room temperature | Secondary amine product | No ester cleavage observed |

This reaction is stereospecific, yielding a racemic mixture of the benzyl-piperidine derivative.

Cross-Coupling Reactions

The aromatic chloride participates in Pd-mediated couplings :

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amine-functionalized piperidines |

Optimal yields (50–70%) are achieved with electron-deficient coupling partners due to the 3-chloro substituent’s directing effects.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and isobutylene.

-

Photoreactivity : Prolonged UV exposure induces radical-mediated C-Cl bond cleavage.

-

Nucleophilic Attack : The imine bond reacts with Grignard reagents (e.g., MeMgBr) to form tertiary amines.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing piperidine structures may exhibit anticancer properties. Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate has shown promise as a potential lead compound in developing new anticancer agents. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that it may act as a β-secretase inhibitor, which plays a crucial role in the formation of amyloid plaques associated with Alzheimer's pathology . Further investigations are needed to elucidate the precise mechanisms involved.

Versatile Intermediate

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for multiple chemical transformations, including nucleophilic substitutions and cyclization reactions, facilitating the development of novel derivatives with enhanced biological activities .

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, it has been employed in the synthesis of piperidine-based analogs that exhibit improved pharmacological profiles compared to their predecessors .

Case Study: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, with an IC50 value suggesting potent activity . The study highlighted the need for further optimization to enhance selectivity and reduce toxicity.

Case Study: Neuroprotective Mechanisms

In another investigation focused on neuroprotection, researchers assessed the effects of this compound on neuronal cells exposed to amyloid-beta peptides. The findings suggested that the compound could mitigate oxidative stress and promote cell survival, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Functional Group Analysis

The tert-butyl piperidine-1-carboxylate scaffold is a common framework in drug discovery. Below is a comparative analysis of key analogues:

Key Observations:

- Electronic Effects: The benzylidene group in the target compound introduces conjugation, enhancing resonance stability compared to alkyl () or ether-linked () analogues.

- Steric Considerations : The 4-methylpentyl chain () increases lipophilicity but lacks aromatic interactions, whereas the bromobenzyloxy group () adds steric bulk and polarizability due to bromine’s larger atomic radius .

Physicochemical and Spectroscopic Properties

- NMR Data :

- Solubility: The bromobenzyloxy derivative () is less polar than the nitroanilino analogue (), which may exhibit higher aqueous solubility due to nitro and amine groups .

Activité Biologique

Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate is a compound belonging to the class of piperidine derivatives, which are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO, with a molecular weight of approximately 307.8 g/mol. The compound features a tert-butyl group, a piperidine ring, and a chlorobenzylidene moiety, contributing to its unique reactivity and biological profile.

Anticancer Potential

Research indicates that compounds containing piperidine rings have demonstrated significant anticancer properties. This compound has shown potential in various studies as an inhibitor of specific protein-protein interactions (PPIs) that are crucial in cancer cell proliferation. For instance, its ability to disrupt MDM2-p53 interactions has been highlighted as a promising mechanism for inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

The primary mechanism through which this compound exerts its biological effects involves its interaction with specific cellular targets. The compound's structure allows it to bind effectively to proteins involved in cell cycle regulation and apoptosis. For example, studies have shown that it can upregulate p53 levels while downregulating MDM2, leading to enhanced apoptosis in cancer cell lines such as HCT116 and MCF-7 .

Case Studies and Research Findings

-

MDM2-p53 Interaction Studies :

- A study focused on the optimization of compounds targeting the MDM2-p53 interaction revealed that derivatives similar to this compound exhibited significant antiproliferative activity in various human cancer cell lines. The most promising compounds demonstrated IC50 values indicating effective inhibition of cell growth .

- Oxidative Stress Response :

- Inflammatory Modulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.